molecular formula C17H16FNO4 B11058242 3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11058242
M. Wt: 317.31 g/mol
InChI Key: CQUOTDODNNCHDU-UHFFFAOYSA-N
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Description

3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom, a hydroxyethyl group, and a benzodioxin moiety, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amidation reaction between the benzodioxin derivative and a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, or halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to the presence of the benzodioxin moiety and the hydroxyethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

3-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C17H16FNO4/c1-10(20)13-8-15-16(23-6-5-22-15)9-14(13)19-17(21)11-3-2-4-12(18)7-11/h2-4,7-10,20H,5-6H2,1H3,(H,19,21)

InChI Key

CQUOTDODNNCHDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)F)OCCO2)O

Origin of Product

United States

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